

BKM1644: A Technical Guide for Researchers

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Compound of Interest

Compound Name: BKM1644

Cat. No.: B12372378

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BKM1644 is an acyl-tyrosine bisphosphonate amide derivative with demonstrated potent anti-cancer activity, particularly against metastatic, castration-resistant prostate cancer (mCRPC). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental data related to **BKM1644**, intended to support further research and drug development efforts.

Chemical Structure and Physicochemical Properties

BKM1644 is a complex small molecule with a well-defined chemical structure. Its properties are summarized in the tables below.

Chemical Structure

The chemical structure of **BKM1644** can be represented by the following SMILES notation:

```
O=C(N--INVALID-LINK--C=CC=C2Cl)C=C1C(NC(P(OCC)(OCC)=O)P(OCC)(OCC)=O)=O)/C=C/C3=C(F)C(F)=C(F)C(F)=C3F
```

A 2D representation of this structure is provided below.

Caption: 2D Chemical Structure of **BKM1644**.

Physicochemical Properties

The known and predicted physicochemical properties of **BKM1644** are summarized in Table 1.

Property	Value	Source
Molecular Formula	C34H37Cl2F5N2O9P2	--INVALID-LINK--
Molecular Weight	845.51 g/mol	--INVALID-LINK--
CAS Number	1070966-96-9	--INVALID-LINK--
Solubility	Soluble in DMSO	--INVALID-LINK--
Predicted LogP	5.8 ± 1.2	Prediction
Predicted Aqueous Solubility	Low	Prediction
Predicted pKa	Acidic: 1.5 ± 0.5, Basic: 4.2 ± 0.7	Prediction

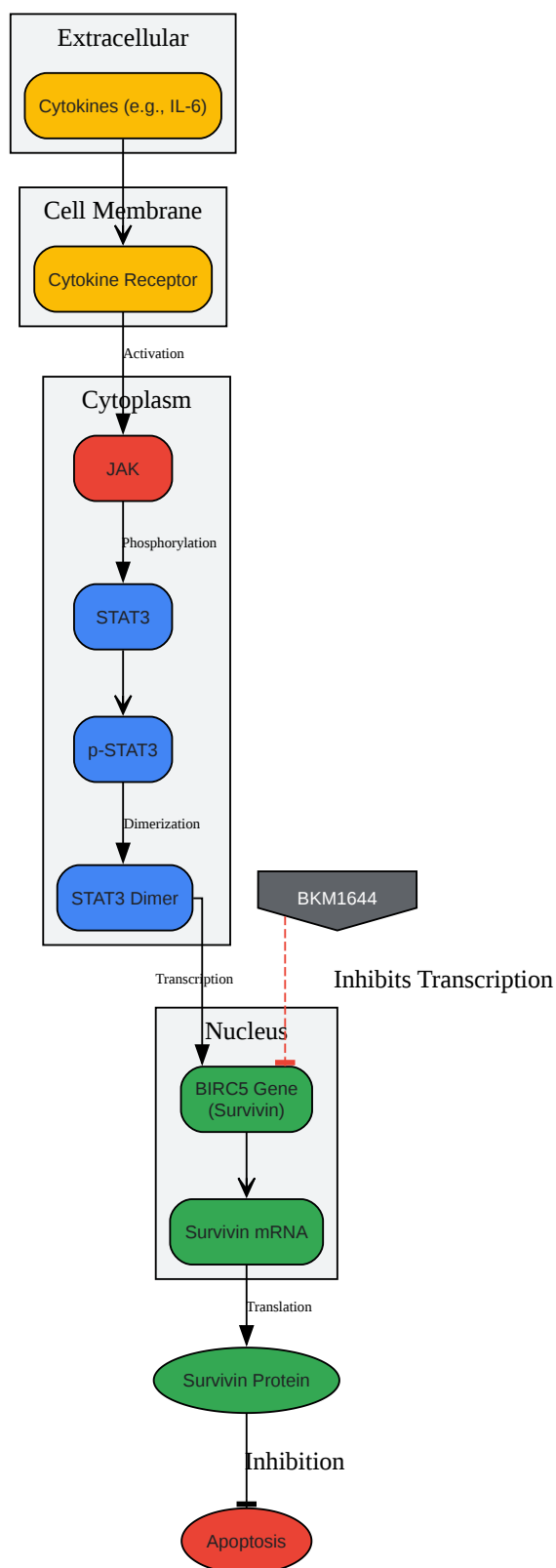
Mechanism of Action

BKM1644 exerts its anti-cancer effects primarily through the inhibition of survivin, a member of the inhibitor of apoptosis protein (IAP) family. Survivin is overexpressed in many cancers, including prostate cancer, and is associated with resistance to therapy and poor prognosis. The mechanism of **BKM1644** involves the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.

STAT3-Survivin Signaling Pathway

In many cancers, including castration-resistant prostate cancer, the STAT3 signaling pathway is constitutively active. This leads to the transcription of various target genes that promote cell survival and proliferation, one of the most critical being BIRC5, the gene encoding survivin.

BKM1644 is believed to interfere with this pathway, leading to a downstream reduction in survivin expression. This, in turn, sensitizes cancer cells to apoptosis.



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Caption: Proposed mechanism of **BKM1644** via the STAT3-Survivin pathway.

Experimental Data

In Vitro Efficacy

BKM1644 has demonstrated potent inhibition of cell proliferation in various metastatic, castration-resistant prostate cancer (mCRPC) cell lines.

Cell Line	IC50 (μM)	Reference
mCRPC cells	2.1 - 6.3	[1] [2]

In Vivo Efficacy

In a preclinical mouse model utilizing C4-2 human prostate cancer cells implanted in the tibia, the combination of **BKM1644** and docetaxel showed a significant reduction in tumor growth, as indicated by serum prostate-specific antigen (PSA) levels.

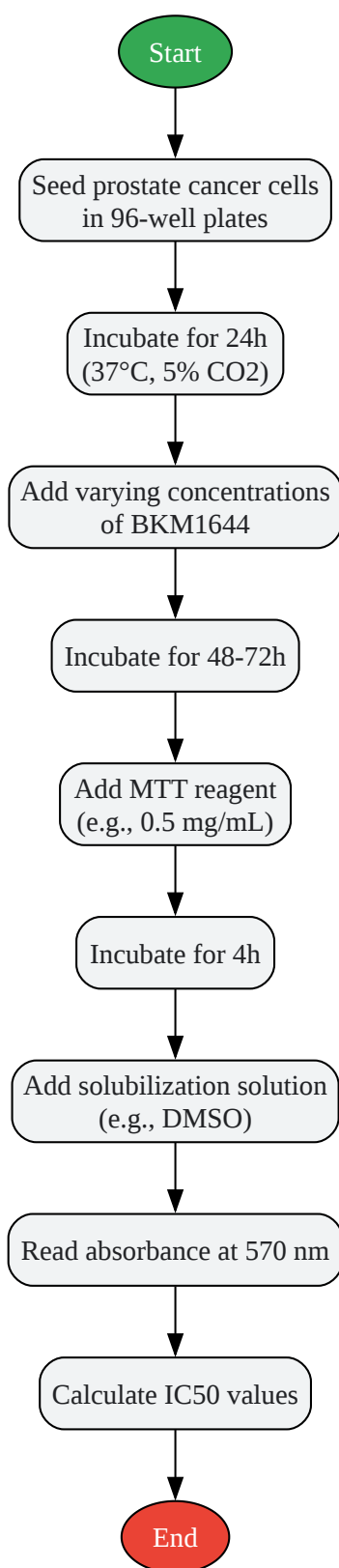
Treatment Group	Serum PSA (ng/ml)	p-value vs. Control	Reference
Control	173.72 ± 37.52	-	[1] [2]
BKM1644 + Docetaxel	64.45 ± 22.19	< 0.0001	[1] [2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of **BKM1644**. These are based on standard laboratory procedures and should be optimized for specific experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation.



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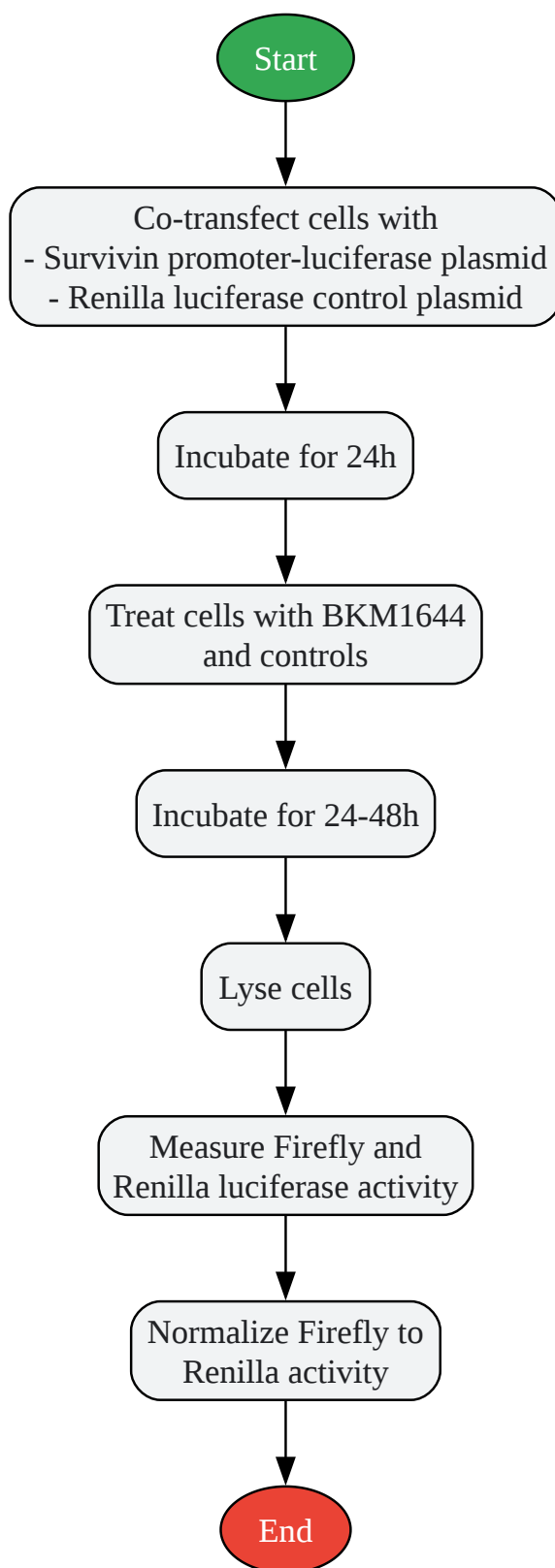
Caption: Workflow for a standard MTT cell viability assay.

Detailed Steps:

- **Cell Seeding:** Plate prostate cancer cells (e.g., C4-2) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
- **Compound Treatment:** Treat cells with a serial dilution of **BKM1644** (and/or docetaxel for combination studies) and a vehicle control (e.g., DMSO).
- **Incubation:** Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.
- **Solubilization:** Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Survivin Reporter Assay

This assay is used to measure the effect of **BKM1644** on the transcriptional activity of the survivin promoter.



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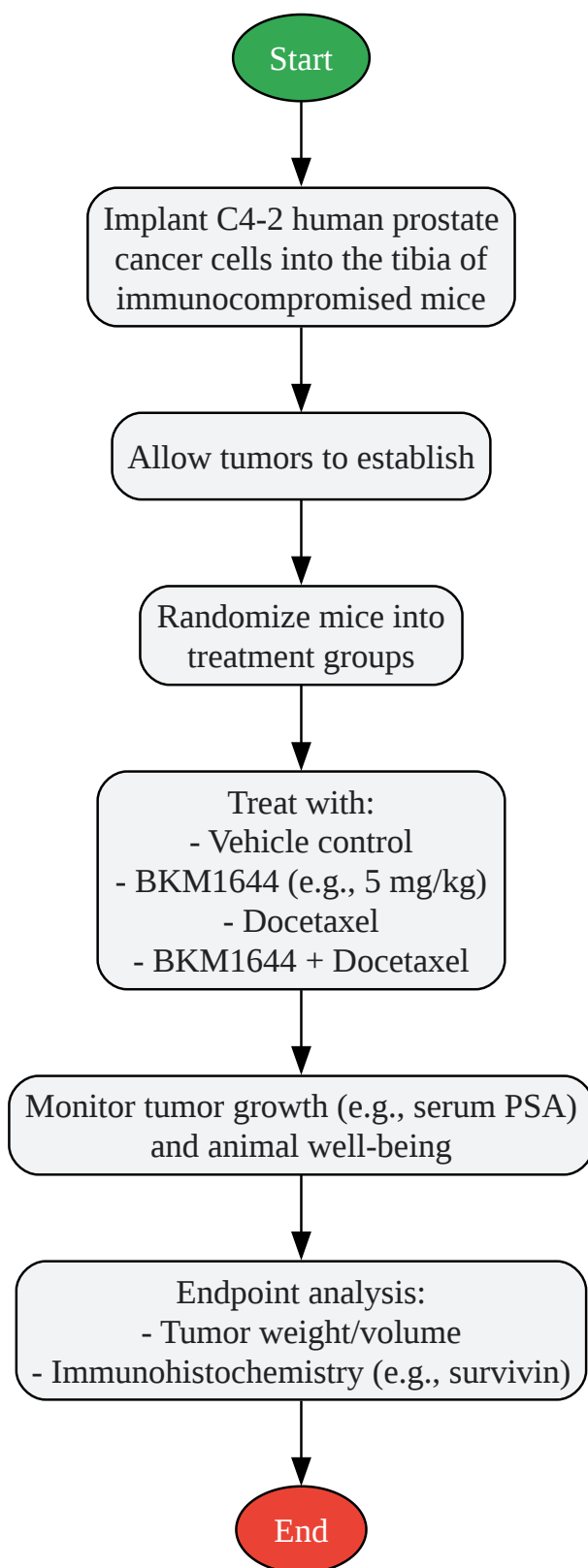
Caption: Workflow for a survivin promoter luciferase reporter assay.

Detailed Steps:

- **Cell Transfection:** Co-transfect prostate cancer cells with a plasmid containing the survivin promoter driving the expression of firefly luciferase and a control plasmid expressing Renilla luciferase under a constitutive promoter.
- **Compound Treatment:** After 24 hours, treat the transfected cells with **BKM1644** at various concentrations.
- **Incubation:** Incubate the cells for an additional 24 to 48 hours.
- **Cell Lysis:** Lyse the cells using a passive lysis buffer.
- **Luciferase Measurement:** Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
- **Data Analysis:** Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

In Vivo Xenograft Model

This protocol describes a standard procedure for evaluating the in vivo efficacy of **BKM1644** in a prostate cancer xenograft model.



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Caption: Workflow for an in vivo prostate cancer xenograft study.

Detailed Steps:

- **Cell Implantation:** Inject C4-2 human prostate cancer cells into the tibia of male immunodeficient mice (e.g., athymic nude mice).
- **Tumor Establishment:** Allow the tumors to grow to a palpable size.
- **Randomization and Treatment:** Randomize the mice into different treatment groups: vehicle control, **BKM1644** alone, docetaxel alone, and the combination of **BKM1644** and docetaxel. Administer the treatments according to a predetermined schedule (e.g., **BKM1644** administered intraperitoneally daily or several times a week).
- **Monitoring:** Monitor tumor growth by measuring serum PSA levels and/or tumor volume with calipers. Monitor the overall health and body weight of the animals.
- **Endpoint Analysis:** At the end of the study, euthanize the animals and harvest the tumors for analysis, including weighing and immunohistochemical staining for markers such as survivin and proliferation markers (e.g., Ki-67).

Conclusion

BKM1644 is a promising anti-cancer agent that targets the STAT3-survivin signaling pathway, a critical axis for the survival and proliferation of castration-resistant prostate cancer cells. Its ability to sensitize cancer cells to conventional chemotherapy like docetaxel highlights its potential as part of a combination therapy strategy. The data and protocols presented in this guide provide a foundation for further investigation into the therapeutic potential of **BKM1644**.

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References

- 1. mdpi.com [mdpi.com]

- 2. STAT3 and STAT5A are potential therapeutic targets in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
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